molecular formula C10H10Cl2N2O3 B3731297 methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate

methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate

Cat. No. B3731297
M. Wt: 277.10 g/mol
InChI Key: HWNJXCUZMRWTCN-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as dichlorophenyl hydrazinecarboxylate and is synthesized through a specific method that involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with methyl hydrazinecarboxylate.

Mechanism of Action

The mechanism of action of methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. It has also been shown to inhibit the activity of the protein kinase C pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory cytokines. In vivo studies have shown that it can lower blood glucose levels in diabetic animals, reduce tumor growth in mice, and improve wound healing in rats.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate in lab experiments is its relatively low cost and easy availability. It is also stable under normal laboratory conditions and can be easily stored for long periods. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate. One direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a nanomaterial precursor for the synthesis of metal nanoparticles with specific properties. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity in vivo.

Scientific Research Applications

Methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory properties. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used as a precursor for the synthesis of metal nanoparticles.

properties

IUPAC Name

methyl N-[(Z)-1-(3,5-dichloro-2-hydroxyphenyl)ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O3/c1-5(13-14-10(16)17-2)7-3-6(11)4-8(12)9(7)15/h3-4,15H,1-2H3,(H,14,16)/b13-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNJXCUZMRWTCN-ACAGNQJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=C(C(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)OC)/C1=C(C(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate
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methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate
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methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate
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methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate
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methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate
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methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate

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